Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate
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Overview
Description
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is a chemical compound with the molecular formula C28H62O5Si3 and a molecular weight of 563.0454 . This compound is a methyl ester derivative of octadecanoic acid, where the hydroxyl groups at positions 9, 10, and 12 are substituted with trimethylsilyl groups . The trimethylsilyl groups confer unique properties to the compound, such as increased volatility and chemical inertness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The esterification can be achieved using methanol in the presence of an acid catalyst . The hydroxyl groups are then silylated using trimethylsilyl chloride or bis(trimethylsilyl)acetamide under anhydrous conditions .
Industrial Production Methods
the general approach would involve large-scale esterification and silylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Biology: Employed in the study of lipid metabolism and as a model compound for studying fatty acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This protection is particularly useful in multi-step organic syntheses, where specific functional groups need to be preserved .
Comparison with Similar Compounds
Similar Compounds
9,10,18-trihydroxyoctadecanoic acid, methyl ester: Similar structure but without the trimethylsilyl groups.
Trimethylsilyl ethers: Compounds with similar silylation but different core structures.
Uniqueness
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is unique due to the presence of three trimethylsilyl groups, which provide enhanced volatility and chemical stability compared to other similar compounds. This makes it particularly useful in applications requiring these properties .
Properties
CAS No. |
63812-01-1 |
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Molecular Formula |
C28H62O5Si3 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
methyl 9,10,12-tris(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C28H62O5Si3/c1-12-13-14-18-21-25(31-34(3,4)5)24-27(33-36(9,10)11)26(32-35(6,7)8)22-19-16-15-17-20-23-28(29)30-2/h25-27H,12-24H2,1-11H3 |
InChI Key |
KSUUHGPVNFXSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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